5-[1-(4-Chloro-phenyl)-1H-tetrazol-5-yl]-4-phenyl-pyrimidin-2-ylamine
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Overview
Description
5-[1-(4-Chloro-phenyl)-1H-tetrazol-5-yl]-4-phenyl-pyrimidin-2-ylamine is a complex organic compound that features a tetrazole ring, a pyrimidine ring, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-Chloro-phenyl)-1H-tetrazol-5-yl]-4-phenyl-pyrimidin-2-ylamine typically involves multi-step organic reactions. One common method involves the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The pyrimidine ring can be synthesized via condensation reactions involving appropriate precursors such as amidines and β-diketones. The final step often involves coupling the tetrazole and pyrimidine intermediates under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-Chloro-phenyl)-1H-tetrazol-5-yl]-4-phenyl-pyrimidin-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the phenyl and pyrimidine rings
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines .
Scientific Research Applications
5-[1-(4-Chloro-phenyl)-1H-tetrazol-5-yl]-4-phenyl-pyrimidin-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 5-[1-(4-Chloro-phenyl)-1H-tetrazol-5-yl]-4-phenyl-pyrimidin-2-ylamine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The phenyl and pyrimidine rings contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-phenyl)-5-phenyl-1H-tetrazole
- 5-Chloro-1-phenyl-1H-tetrazole
- 4-Chloro-5’-phenyl-1,1’:3’,1’'-terphenyl
Uniqueness
5-[1-(4-Chloro-phenyl)-1H-tetrazol-5-yl]-4-phenyl-pyrimidin-2-ylamine is unique due to the combination of its tetrazole and pyrimidine rings, which provide a distinct set of chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C17H12ClN7 |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
5-[1-(4-chlorophenyl)tetrazol-5-yl]-4-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C17H12ClN7/c18-12-6-8-13(9-7-12)25-16(22-23-24-25)14-10-20-17(19)21-15(14)11-4-2-1-3-5-11/h1-10H,(H2,19,20,21) |
InChI Key |
QYTSPJHAUSSLOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C3=NN=NN3C4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
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